3-[4-(Pyridin-4-ylmethyl)phenyl]quinazolin-4-one
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Overview
Description
3-[4-(Pyridin-4-ylmethyl)phenyl]quinazolin-4-one is a quinazolinone derivative known for its significant biological activities. Quinazolinone derivatives have been extensively studied due to their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Pyridin-4-ylmethyl)phenyl]quinazolin-4-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzamide with 4-(pyridin-4-ylmethyl)benzaldehyde under acidic conditions to form the desired quinazolinone structure .
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often utilize microwave-assisted synthesis, metal-mediated reactions, and phase-transfer catalysis to enhance reaction efficiency and yield . These methods allow for the large-scale production of quinazolinone derivatives with high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Pyridin-4-ylmethyl)phenyl]quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst
Major Products Formed
Oxidation: Formation of quinazolinone N-oxides.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of halogenated or alkylated quinazolinone derivatives
Scientific Research Applications
3-[4-(Pyridin-4-ylmethyl)phenyl]quinazolin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and biofilm inhibition properties.
Medicine: Investigated for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[4-(Pyridin-4-ylmethyl)phenyl]quinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit quorum sensing in Pseudomonas aeruginosa, thereby reducing biofilm formation and virulence . Additionally, it may inhibit key enzymes or receptors involved in cancer cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
6-(Pyridin-3-yl)quinazolin-4-one: Another quinazolinone derivative with potential anticancer properties.
2-(Substituted-phenyl)-3-((3-(pyridin-4-yl)-1-(p-tolyl)-1H-pyrazol-4-yl)methylene)amino)-quinazolin-4(3H)-one: Known for its antitubercular activity.
Uniqueness
3-[4-(Pyridin-4-ylmethyl)phenyl]quinazolin-4-one stands out due to its broad-spectrum antimicrobial activity and ability to inhibit biofilm formation without triggering resistance mechanisms . Its unique structure allows for versatile chemical modifications, making it a valuable compound for drug development and other scientific research applications .
Properties
IUPAC Name |
3-[4-(pyridin-4-ylmethyl)phenyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c24-20-18-3-1-2-4-19(18)22-14-23(20)17-7-5-15(6-8-17)13-16-9-11-21-12-10-16/h1-12,14H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDUEMQWXFJDLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=C(C=C3)CC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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